4-(Isopropyl)cyclohexyl propionate
Description
Chemical Structure and Identification
4-(Isopropyl)cyclohexyl propionate is a cyclohexane derivative with an isopropyl substituent at the 4-position of the ring and a propionate ester functional group. Its molecular formula is C₁₂H₂₂O₂, and it is registered under multiple CAS numbers, including 67634-03-1, 266-806-1, and 302-466-3 . also lists a conflicting CAS number (63449-95-6), which may indicate stereoisomeric variations or registration discrepancies.
Applications This compound is primarily used in the fragrance industry, as noted in Church & Dwight's fragrance ingredient palette . Its lipophilic nature and stability make it suitable for perfumes and scented products.
Properties
CAS No. |
63449-95-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-11-7-5-10(6-8-11)9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
FFEOEKMMMQFWBO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)C |
Canonical SMILES |
CCC(=O)OC1CCC(CC1)C(C)C |
Other CAS No. |
63449-95-6 |
physical_description |
Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Cyclohexyl propionate : Lacks the 4-isopropyl substituent, reducing steric hindrance and lipophilicity.
- 4-Isopropylcyclohexanol: The alcohol precursor to the ester, with higher polarity due to the hydroxyl group .
- 2-(4-Methyl-3-cyclohexenyl)isopropyl acetate : Features a cyclohexenyl ring and acetate ester, influencing volatility .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The 4-isopropyl group increases logP compared to cyclohexyl propionate (~3.8 vs. ~4.5) due to additional hydrophobic interactions. However, branching slightly reduces logP compared to linear alkyl chains .
- Thermodynamics : Cyclohexyl esters (e.g., formate, acetate, propionate) exhibit predictable entropy trends. For cyclohexyl propionate, calculated entropy at 298.15 K aligns closely with experimental data, suggesting reliable thermodynamic modeling for analogs .
Reactivity
- Ester Hydrolysis : Like cyclohexyl benzoate (), this compound is expected to undergo hydrolysis under acidic/basic conditions, though steric hindrance from the isopropyl group may slow reactivity.
- Thermal Stability : Cyclohexyl esters decompose at elevated temperatures, with propionate derivatives showing moderate stability compared to formates .
Research Findings and Data Limitations
- Thermodynamic Modeling : Studies on cyclohexyl esters () provide a foundation for predicting properties of this compound, though experimental data specific to this compound are scarce.
- Lipophilicity Trends : highlights that cyclohexyl and isopropyl groups synergistically enhance lipophilicity, critical for fragrance longevity .
- Safety Gaps: While IFRA standards cover some analogs (e.g., β-methylcyclohexanethanol), targeted toxicological studies on this compound are needed .
Preparation Methods
Hydrogenation of Methyl Cinnamate to Cyclohexylpropionic Acid Methyl Esters
The initial step in the preparation involves the hydrogenation of methyl cinnamate to produce cyclohexylpropionic acid methyl esters, which serve as the precursor for the esterification step.
- Catalyst : Raney's nickel is employed as the hydrogenation catalyst. This choice is cost-effective compared to precious metals like Pd/C or Ru/C, reducing production costs significantly.
- Solvent : Dehydrated alcohols such as isopropyl alcohol or sec-butyl alcohol are used as solvents.
- Reaction Conditions :
- Temperature: 40–250 °C (preferably 60–140 °C)
- Pressure: 0.1–15 MPa (preferably 0.2–10 MPa)
- Time: 1–50 hours (preferably 5–40 hours)
- Catalyst to methyl cinnamate weight ratio: 0.001–0.5:1 (preferably 0.01–0.1:1)
- Outcome :
- Crude product purity: >97% cyclohexylpropionic acid methyl esters
- Purified product purity after rectification: >99%
- Yield: 90–95%
Reaction Equation (simplified):
$$
\text{Methyl cinnamate} + \text{H}_2 \xrightarrow[\text{Raney's nickel}]{\text{Heat, Pressure}} \text{Cyclohexylpropionic acid methyl esters}
$$
Transesterification to Form 4-(Isopropyl)cyclohexyl Propionate
The second step involves the transesterification of cyclohexylpropionic acid methyl esters with vinyl carbinol (vinyl alcohol derivative) to yield this compound.
- Catalyst : Organotin compounds such as dibutyl tin acetate or dibutyltin oxide are used to catalyze the transesterification.
- Reaction Conditions :
- Weight ratio of cyclohexylpropionic acid methyl esters to vinyl carbinol: 1:0.3–3 (preferably 1:0.5–2)
- Temperature: 60–180 °C (preferably 80–160 °C)
- Time: 2–40 hours (preferably 6–30 hours)
- Outcome :
- Product purity: 98–99% by chromatographic analysis
- Yield: 90–96%
- Process Notes :
- Excess vinyl carbinol ensures complete transesterification.
- After reaction, excess vinyl carbinol is reclaimed.
- Reaction monitored by temperature and chromatographic sampling.
Reaction Equation (simplified):
$$
\text{Cyclohexylpropionic acid methyl esters} + \text{Vinyl carbinol} \xrightarrow[\text{Organotin catalyst}]{\text{Heat}} \text{this compound} + \text{Methanol}
$$
Detailed Experimental Data from Representative Examples
| Example | Solvent | Catalyst (Raney's Ni) | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) Cyclohexylpropionic acid methyl esters | Purity (%) | Vinyl Carbinol (g) | Organotin Catalyst (g) | Temp (°C) Transesterification | Yield (%) Final Ester | Purity (%) Final Ester |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Isopropyl alcohol | 150 g | 40 | 0.1 | 50 | 95 | 99 | 110 | 1.0 dibutyl tin acetate | 64 | 93 | 99 |
| 3 | Sec-butyl alcohol | 15 g | 100 | 8 | 20 | 93 | 99 | 292 | 1.0 dibutyl tin acetate + 1.5 tetrabutyl tin | 80 | 94 | 99 |
| 4 | Isopropyl alcohol | 3 g | 140 | 10 | 5 | 90 | 99 | 529 | 3.0 dibutyltin oxide + 2 tetrabutyl tin | 90 | 96 | 99 |
Notes on Catalyst Preparation and Reaction Optimization
- Raney's Nickel Preparation : Prepared by standard methods for w-6 type Raney nickel. Washing water pH is controlled between 7–8, and moisture content is kept below 1% before use.
- Catalyst Loading and Reaction Control : Precise control of catalyst amount, temperature, pressure, and time is critical to achieving high purity and yield.
- Solvent Recovery : After hydrogenation, solvents such as isopropyl alcohol or sec-butyl alcohol are recovered for reuse.
- Transesterification Catalysts : Organotin compounds are preferred for their efficiency and ease of post-reaction treatment.
Summary of Advantages of the Described Preparation Method
- Use of Raney's nickel reduces catalyst cost compared to precious metals.
- Reaction conditions are optimized to balance reaction time, temperature, and pressure for high yield and purity.
- Organotin catalysts enable high-yield transesterification with simplified purification.
- Solvent recovery and catalyst reuse improve process economics.
- Product purity consistently exceeds 98%, suitable for industrial applications.
Q & A
Q. What are the optimal synthetic routes for 4-(isopropyl)cyclohexyl propionate, and how can reaction hazards be mitigated?
The synthesis of esters like this compound often involves esterification or transesterification. However, reactions with organic esters (e.g., cyclohexyl benzoate) can be violent under uncontrolled conditions . To mitigate hazards:
- Use controlled heating (e.g., reflux with temperature monitoring).
- Employ catalysts like acid resins or enzymes to lower activation energy.
- Conduct small-scale pilot reactions to assess exothermic risks before scaling up.
- Monitor reaction progress via FTIR or GC-MS to detect intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : For identification and purity assessment, as demonstrated for cyclohexyl propanoate (synonym) with CAS 6222-35-1 .
- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., isopropyl group orientation on the cyclohexane ring).
- IR Spectroscopy : To validate ester carbonyl (C=O) and propionate functional groups .
Advanced Research Questions
Q. How does this compound degrade under varying thermal or pH conditions, and what are the implications for experimental design?
- Thermal Stability : Conduct accelerated stability testing at elevated temperatures (e.g., 40–80°C) and monitor decomposition via GC-MS. For related esters, thermal degradation products like carboxylic acids (e.g., benzoic acid) have been observed .
- pH Sensitivity : Hydrolysis studies in buffered solutions (pH 1–13) can reveal ester cleavage kinetics. Use HPLC to quantify degradation products .
Q. How should researchers address contradictory solubility data for this compound in literature?
- Perform controlled solubility assays in solvents (e.g., water, ethanol, hexane) at standardized temperatures (e.g., 25°C).
- Validate results using multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy).
- Report detailed methodology, including solvent purity and equilibration time, to minimize subsampling errors .
Q. What computational approaches can predict the physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculate dipole moments, partition coefficients (log P), and electrostatic potential surfaces.
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological membranes.
- Validate predictions against experimental data (e.g., NIST Chemistry WebBook for related cyclohexane derivatives) .
Q. What mechanistic insights exist for ester cleavage reactions relevant to this compound?
- Study nucleophilic acyl substitution pathways using isotopic labeling (e.g., ¹⁸O in hydrolysis).
- For example, reactions with lithium nitride produce alcohols (e.g., cyclohexanol) and carboxylic acid derivatives, suggesting radical intermediates under extreme conditions .
Q. How can researchers ensure reproducibility in synthesizing and analyzing this compound?
- Adopt standardized protocols from guidelines like the NIST Chemistry WebBook for data validation .
- Document subsampling methods (e.g., incremental splitting) and analytical error margins (e.g., ±5% for GC-MS) .
- Share raw datasets and spectral libraries to enable cross-lab verification.
Q. What are the key degradation byproducts of this compound in oxidative environments?
- Use LC-MS/MS to identify oxidation products (e.g., cyclohexyl ketones or propionic acid derivatives).
- Compare with fragmentation patterns from reference standards .
Methodological Considerations
- Safety : Follow IFRA standards for handling fragrance-related esters, including exposure limits for lab personnel .
- Data Reporting : Include subsampling plans, analytical quality parameters, and error propagation calculations to meet peer-review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
